Riluzolamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

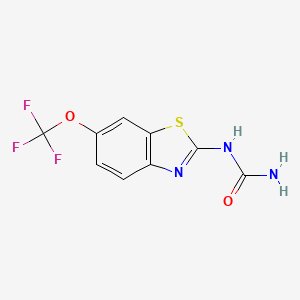

1-(6-(Trifluoromethoxy)benzo[d]thiazol-2-yl)urea is a chemical compound with the molecular formula C9H6F3N3O2S and a molecular weight of 277.23 g/mol It is a derivative of riluzole, which is known for its use in the treatment of amyotrophic lateral sclerosis (ALS)

Wissenschaftliche Forschungsanwendungen

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound has been studied for its neuroprotective properties, similar to riluzole.

Medicine: 1-(6-(Trifluoromethoxy)benzo[d]thiazol-2-yl)urea is being investigated for its potential therapeutic effects in neurodegenerative diseases.

Industry: The compound’s unique chemical properties make it useful in the development of new materials and catalysts.

Wirkmechanismus

Target of Action

Riluzolamide, also known as N-[6-(Trifluoromethoxy)-2-benzothiazolyl]urea, is primarily a glutamate antagonist . It targets the glutamate receptors in the nervous system . Glutamate is the primary excitatory neurotransmitter in the nervous system, and excessive glutamate activity can lead to neuronal injury .

Mode of Action

It is known to have several pharmacological properties that may contribute to its effect . These include:

- An inhibitory effect on glutamate release (activation of glutamate reuptake) .

- Inactivation of voltage-dependent sodium channels .

- Ability to interfere with intracellular events .

Biochemical Pathways

Riluzolamide’s action on glutamate receptors and sodium channels can affect various biochemical pathways in the nervous system . By inhibiting glutamate release and inactivating sodium channels, it can reduce neuronal excitability and protect neurons from excitotoxic injury .

Pharmacokinetics

Similar drugs like riluzole have a bioavailability of around 60% , are metabolized in the liver (primarily by CYP1A2) , and have an elimination half-life of 9-15 hours . The compound is primarily excreted in the urine .

Result of Action

Riluzolamide’s action on glutamate receptors and sodium channels can lead to a reduction in neuronal excitability and protection of neurons from excitotoxic injury . This can help prolong the survival of patients with neurodegenerative diseases like amyotrophic lateral sclerosis (ALS) .

Biochemische Analyse

Biochemical Properties

Riluzolamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to directly inhibit the kainate and NMDA receptors . The nature of these interactions is largely dependent on the chemical structure of Riluzolamide .

Cellular Effects

Riluzolamide has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Riluzolamide is complex and multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of Riluzolamide change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of Riluzolamide vary with different dosages in animal models

Metabolic Pathways

Riluzolamide is involved in various metabolic pathways. It interacts with certain enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

Riluzolamide is transported and distributed within cells and tissues in a manner that is yet to be fully understood .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of riluzolamide involves the formation of the imidazole ring, which is a key structural motif in the compound. One common method for synthesizing imidazoles involves the cyclization of amido-nitriles under mild reaction conditions . This process can be catalyzed by nickel, which facilitates the addition to the nitrile group, followed by proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole .

Industrial Production Methods

Industrial production of riluzolamide may involve similar synthetic routes but on a larger scale. The use of room temperature ionic liquids as solvents can improve the efficiency of the synthesis, offering excellent yields and simple work-up procedures . This method also allows for the recovery and recycling of the ionic liquid, making it a more sustainable option for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

1-(6-(Trifluoromethoxy)benzo[d]thiazol-2-yl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and aryl halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the imidazole ring.

Vergleich Mit ähnlichen Verbindungen

1-(6-(Trifluoromethoxy)benzo[d]thiazol-2-yl)urea can be compared with other similar compounds, such as riluzole and other imidazole derivatives:

Riluzole: Both compounds share a similar structure and mechanism of action, but riluzolamide may have different pharmacokinetic properties.

Other Imidazole Derivatives: Compounds like benzimidazole and thiazole derivatives also share structural similarities but may have different biological activities and applications.

Similar Compounds

- Riluzole

- Benzimidazole

- Thiazole Derivatives

1-(6-(Trifluoromethoxy)benzo[d]thiazol-2-yl)urea’s unique combination of chemical properties and potential therapeutic applications make it a compound of significant interest in scientific research.

Eigenschaften

IUPAC Name |

[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3N3O2S/c10-9(11,12)17-4-1-2-5-6(3-4)18-8(14-5)15-7(13)16/h1-3H,(H3,13,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYIGUOBSFOCBGL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)(F)F)SC(=N2)NC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-Amino-2-chloro-6-[(2-deoxy-2-fluoro-alpha-D-arabinopyranosyl)amino]-5-pyrimidinyl]-formamide](/img/structure/B570456.png)

![N-[4-Amino-2-chloro-6-[(2-deoxy-2-fluoro-beta-D-arabinopyranosyl)amino]-5-pyrimidinyl]-formamide](/img/structure/B570457.png)

![Methyl 2-mercaptobenzo[D]thiazole-4-carboxylate](/img/structure/B570462.png)

![[(2-Formyl-3,4-dimethoxyphenyl)-[(5R)-4-hydroxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]methyl] acetate](/img/structure/B570472.png)